tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted isoindoline moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carbamate Formation: The final step involves the reaction of the fluoro-substituted isoindoline with tert-butyl chloroformate and an appropriate amine under mild conditions to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
- Evaluated for its ability to modulate specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The fluoro-substituted isoindoline moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites or altering the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- tert-butyl N-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)ethyl]carbamate
- tert-butyl N-[2-(4-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate
Uniqueness:
- The presence of the fluoro group in tert-butyl N-[2-(4-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]carbamate imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to its chloro-substituted analog, the fluoro compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Properties
CAS No. |
1923406-36-3 |
---|---|
Molecular Formula |
C15H17FN2O4 |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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